molecular formula C14H12FNO B1444975 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde CAS No. 1458258-82-6

4-((2-Fluorophenyl)(methyl)amino)benzaldehyde

Cat. No.: B1444975
CAS No.: 1458258-82-6
M. Wt: 229.25 g/mol
InChI Key: KOPGKWLKXSILIV-UHFFFAOYSA-N
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Description

4-((2-Fluorophenyl)(methyl)amino)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with a 2-fluorophenyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoroaniline and benzaldehyde.

    Formation of Intermediate: 2-Fluoroaniline is reacted with formaldehyde to form N-methyl-2-fluoroaniline.

    Condensation Reaction: N-methyl-2-fluoroaniline is then subjected to a condensation reaction with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-((2-Fluorophenyl)(methyl)amino)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-((2-Fluorophenyl)(methyl)amino)benzoic acid.

    Reduction: 4-((2-Fluorophenyl)(methyl)amino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-Fluorophenyl)(methyl)amino)benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to investigate its biological activity and potential as a drug candidate.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-((2-Chlorophenyl)(methyl)amino)benzaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    4-((2-Bromophenyl)(methyl)amino)benzaldehyde: Similar structure but with a bromine atom instead of fluorine.

    4-((2-Methylphenyl)(methyl)amino)benzaldehyde: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other substituents. This can result in improved pharmacokinetic and pharmacodynamic profiles, making it a valuable compound in drug development.

Properties

IUPAC Name

4-(2-fluoro-N-methylanilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-16(14-5-3-2-4-13(14)15)12-8-6-11(10-17)7-9-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPGKWLKXSILIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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